![molecular formula C18H41NO6Si3 B579748 TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me CAS No. 18434-96-3](/img/structure/B579748.png)
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me is a complex chemical structure that includes multiple trimethylsilyl (TMS) groups attached to a glucosamine derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me typically involves the protection of hydroxyl groups on the glucosamine molecule with trimethylsilyl groups. This can be achieved through the reaction of glucosamine with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure the selective protection of the desired hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the final product. Additionally, purification techniques such as column chromatography or recrystallization may be employed to isolate the desired compound.
化学反応の分析
Types of Reactions
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the TMS groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving glucosamine derivatives.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of conditions related to glucosamine metabolism.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism by which TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me exerts its effects involves its interaction with specific molecular targets and pathways. The TMS groups can influence the compound’s reactivity and stability, while the glucosamine moiety can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical processes, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
TMS-protected glucose derivatives: Similar in structure but with glucose instead of glucosamine.
TMS-protected galactosamine derivatives: Similar but with galactosamine instead of glucosamine.
Uniqueness
TMS(-3)[TMS(-4)][TMS(-6)]a-GlcNAc1Me: is unique due to the specific arrangement of TMS groups and the presence of the glucosamine moiety
特性
CAS番号 |
18434-96-3 |
|---|---|
分子式 |
C18H41NO6Si3 |
分子量 |
451.782 |
IUPAC名 |
N-[(2S,3R,4R,5R,6R)-2-methoxy-4,5-bis(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C18H41NO6Si3/c1-13(20)19-15-17(25-28(9,10)11)16(24-27(6,7)8)14(23-18(15)21-2)12-22-26(3,4)5/h14-18H,12H2,1-11H3,(H,19,20)/t14-,15-,16-,17-,18+/m1/s1 |
InChIキー |
LNVMFGHHLTUKSW-ZKXLYKBJSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OC)CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
同義語 |
Methyl 2-(acetylamino)-3-O,4-O,6-O-tris(trimethylsilyl)-2-deoxy-α-D-glucopyranoside |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


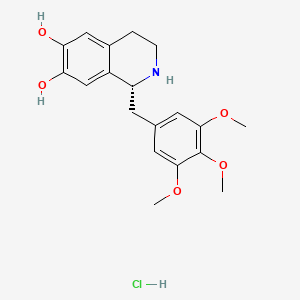

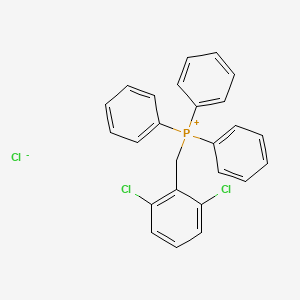
![(2R,6R)-2-methyl-3-methylidene-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]heptanoic acid](/img/structure/B579668.png)
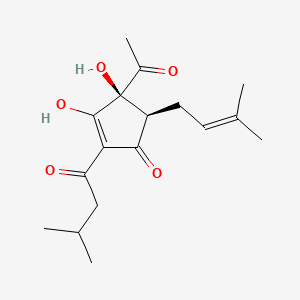
![1H-Pyrimido[4,5-b][1,4]benzodiazepine-2,4,6(3H)-trione, 5,11-dihydro-1,3-dimethyl-](/img/new.no-structure.jpg)
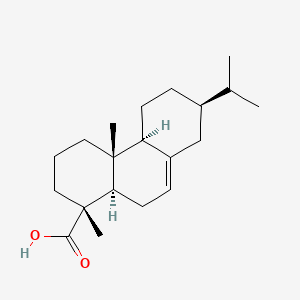
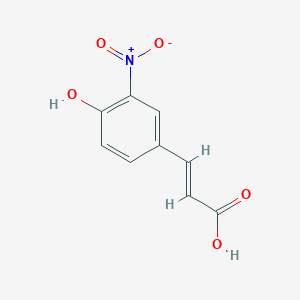
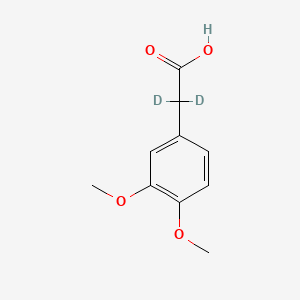
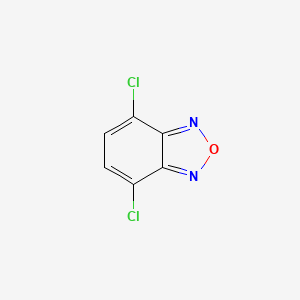
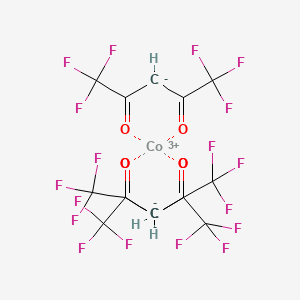

![3-Ethyl-5-[7-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-4,4A,5,6-tetrahydro-2(3H)-naphthalenylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B579687.png)
